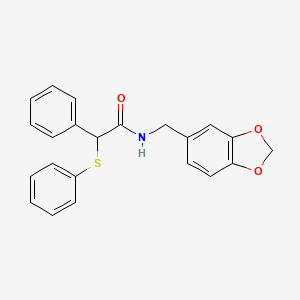

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a methyl group to the acetamide nitrogen. The α-carbon of the acetamide backbone is substituted with a phenyl group and a phenylsulfanyl (thioether) group. The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to lipophilicity and metabolic stability, while the sulfur-containing groups may enhance binding to biological targets via hydrophobic or covalent interactions .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3S/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)27-18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKNXPZKJBWGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 1,3-benzodioxole with a suitable acylating agent to introduce the acetamide functionalityThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzodioxole or phenyl rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest it may be effective against various bacterial strains, potentially offering a new avenue for antibiotic development.

Case Studies

- In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.

- Synergistic Effects : When combined with existing antibiotics, it has shown enhanced efficacy, indicating its potential role in combination therapies.

Neuroprotective Effects

Emerging research also points to neuroprotective properties. Compounds with similar structural features have been linked to reduced neuroinflammation and protection against neurodegenerative diseases.

Mechanisms

- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neural tissues, which is a significant factor in neurodegeneration.

- Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems, improving cognitive function and reducing symptoms associated with neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Inhibition of resistant bacterial strains | |

| Neuroprotective | Reduction of oxidative stress |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl groups can engage in π-π stacking interactions, while the phenylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, their substituents, and physicochemical

Key Observations:

- Melting Points : Analogs with rigid heterocycles (e.g., triazole in Analog 1, mp 148°C) exhibit higher melting points than those with flexible alkyl chains, suggesting stronger crystal packing .

- Lipophilicity : The benzodioxole moiety consistently enhances lipophilicity across analogs, but substituents like methyl (Analog 2) or methoxy (Analog 3) further modulate solubility and membrane permeability .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a benzodioxole moiety, a phenyl group, and a phenylsulfanyl group. The molecular formula is with a molecular weight of approximately 342.41 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide |

| SMILES Representation | O=C(NCc1cc2c(OCOc2c1)C(=O)C)Cc3ccccc3 |

Anticancer Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study conducted on derivatives of benzodioxole showed that certain analogues displayed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action involved the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokine production and inhibit NF-kB signaling pathways, which are critical in inflammatory responses .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the phenylsulfanyl group is thought to enhance this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth; apoptosis induction | |

| Anti-inflammatory | Reduction of cytokines; NF-kB inhibition | |

| Antimicrobial | Disruption of bacterial membranes |

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is likely mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.

- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory mediators and transcription factors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide?

- Methodology :

- Route 1 : Reacting sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) with acetic anhydride under reflux conditions. Purification involves ice-water quenching and recrystallization from ethanol .

- Route 2 : Coupling benzodioxol-5-ylmethylamine with activated acetamide precursors (e.g., thioacetamide derivatives) using carbodiimide-based coupling agents. Anhydrous conditions are critical to prevent hydrolysis .

- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and use inert atmospheres for moisture-sensitive intermediates.

Q. What spectroscopic methods are employed to characterize this compound?

- Techniques :

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 4.0–4.5 ppm), and sulfide-linked protons (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm) .

- MS : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 480.1366 g/mol) and fragmentation patterns .

- IR : Strong absorption near 1650 cm⁻¹ corresponds to the acetamide carbonyl stretch .

- Validation : Cross-correlate data with computational simulations (e.g., density functional theory for NMR chemical shifts).

Q. What purification techniques are effective post-synthesis?

- Methods :

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals. Melting points (e.g., 148°C for related compounds) confirm purity .

- Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) separates byproducts. Monitor fractions via UV absorbance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

- Strategies :

- Refinement Software : Use SHELXL for modeling disorder and anisotropic displacement parameters. Validate with residual density maps and R-factor convergence .

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, resolve nitro group torsion angles (e.g., O1–N1–C3–C2 = -16.7°) via iterative refinement .

- Twinned Data : Apply twin law matrices in SHELXL and validate with intensity statistics .

Q. What strategies optimize the compound’s bioactivity based on structure-activity relationships (SAR)?

- Modifications :

- Phenylsulfanyl Group : Fluorination at the para position enhances metabolic stability (e.g., as seen in cannabinoid inverse agonists like JTE-907) .

- Benzodioxole Ring : Substituents like methoxy groups improve lipophilicity and blood-brain barrier penetration .

- Experimental Design :

- In Silico Docking : Use CB2 receptor models to predict binding affinities.

- In Vitro Assays : Measure IC₅₀ values in receptor-binding assays (e.g., competitive displacement of radiolabeled ligands) .

Q. How to design stability studies under varying physiological conditions?

- Protocol :

- Accelerated Degradation : Incubate in buffers (pH 1–9) at 37°C. Monitor via HPLC-MS for hydrolytic (e.g., acetamide cleavage) or oxidative (e.g., sulfide → sulfone) degradation .

- Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants.

- Formulation Insights : Add antioxidants (e.g., BHT) to mitigate sulfide oxidation .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for the compound’s conformation?

- Approach :

- Dynamic Effects : NMR captures solution-state flexibility (e.g., rotameric equilibria), while X-ray shows static crystal packing. Compare NOESY correlations (e.g., aromatic stacking) with crystallographic intermolecular interactions (e.g., C–H⋯O bonds) .

- Temperature-Dependent NMR : Acquire spectra at 25°C and 60°C to probe conformational mobility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.